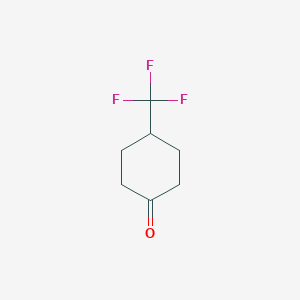

4-(Trifluoromethyl)cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQDZFUZVJKAKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380536 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75091-99-5 | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Ketone

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanone: Properties, Synthesis, and Applications

This compound is a fluorinated organic compound featuring a cyclohexanone ring substituted at the 4-position with a trifluoromethyl (CF₃) group.[1] This structure is of significant interest to researchers and professionals in drug development and medicinal chemistry. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy for enhancing key pharmacological properties.[2][3] The CF₃ group can improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to enhanced binding affinity with biological targets.[2][4]

As a versatile chemical building block, this compound provides a reliable platform for introducing the trifluoromethyl moiety into more complex molecular architectures, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][5] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing a technical resource for scientists leveraging this compound in their research.

Part 1: Physicochemical and Spectroscopic Profile

The unique properties of this compound are dictated by the interplay between the cyclic ketone core and the potent electron-withdrawing nature of the trifluoromethyl group.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 75091-99-5 | [5][6][7] |

| Molecular Formula | C₇H₉F₃O | [1][5][6] |

| Molecular Weight | 166.14 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Density | 1.221 g/cm³ at 25 °C | [6][8] |

| Boiling Point | 82 °C | [8] |

| Flash Point | 76.7 °C (170.1 °F) | [6][8] |

| Refractive Index (n20/D) | 1.400 | [6] |

| Solubility | Soluble in organic solvents; sparingly soluble in water. | [1][5] |

Spectroscopic Characteristics

While specific spectral data for this compound is not publicly compiled, its spectroscopic profile can be predicted based on its constituent functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch, typically found in the range of 1715-1725 cm⁻¹. This is slightly higher than for a simple cyclohexanone (around 1715 cm⁻¹) due to the electron-withdrawing effect of the distant CF₃ group. Strong C-F stretching bands are also expected in the 1100-1300 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the ring will appear just below 3000 cm⁻¹.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would display complex multiplets for the methylene (CH₂) protons on the cyclohexane ring. The protons alpha to the carbonyl group (positions 2 and 6) would be the most deshielded among the ring protons. The single proton at position 4 would also show a distinct multiplet.

-

¹³C NMR: The carbon spectrum would feature a highly deshielded signal for the carbonyl carbon, typically above 200 ppm.[9] The carbon attached to the CF₃ group would appear as a quartet due to C-F coupling. The CF₃ carbon itself would also be a prominent quartet.

-

¹⁹F NMR: The fluorine spectrum would show a single sharp signal, as all three fluorine atoms are chemically equivalent.

-

Part 2: Synthesis and Manufacturing

This compound is typically synthesized via the oxidation of its corresponding alcohol precursor, 4-(Trifluoromethyl)cyclohexanol. This transformation is a cornerstone of organic synthesis, with various established protocols.

Workflow for the Synthesis of this compound

The general workflow involves the oxidation of the secondary alcohol to a ketone, followed by purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes a common laboratory-scale synthesis.

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(Trifluoromethyl)cyclohexanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) portion-wise. The addition should be controlled to manage any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts. Wash the filter cake thoroughly with additional diethyl ether.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by flash column chromatography on silica gel to yield the pure this compound.

Self-Validation Note: The purity of the final product should be confirmed by NMR spectroscopy and GC-MS to ensure the complete removal of starting material and any byproducts.

Part 3: Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the carbonyl group, with its electrophilicity enhanced by the inductive effect of the CF₃ group. This makes it a prime substrate for various nucleophilic addition reactions.

Caption: Key reactivity pathways of this compound.

Key Reactions and Mechanisms

-

Reduction to Alcohols: The ketone can be readily reduced to the corresponding 4-(trifluoromethyl)cyclohexanol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. This process typically yields a mixture of cis and trans diastereomers, with the ratio depending on the steric bulk of the reducing agent and reaction conditions.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles.

-

Organometallic Reagents: Grignard (R-MgX) and organolithium (R-Li) reagents add to the carbonyl to form tertiary alcohols after an acidic workup.

-

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) replaces the carbonyl oxygen with a carbon-carbon double bond, providing access to various substituted cyclohexylidene compounds.

-

-

α-Fluorination: The presence of the ketone allows for enolate formation under basic conditions. This enolate can then be trapped by an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄), to introduce additional fluorine atoms at the α-position (C2 and C6).[11] This reaction is governed by a combination of steric and electronic factors.[11]

Part 4: Applications in Drug Discovery and Development

The this compound motif is a valuable scaffold in medicinal chemistry due to the advantageous properties imparted by the CF₃ group.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] Incorporating this group can block potential sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[2]

-

Modulation of Physicochemical Properties: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[2] This property is critical for oral bioavailability and CNS penetration.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom or an isopropyl group, allowing chemists to fine-tune the steric and electronic profile of a lead compound to optimize its interaction with a biological target.[2]

-

Intermediate for Biologically Active Compounds: this compound is a key starting material for synthesizing compounds with demonstrated biological activities, including potential antimicrobial and antifungal properties.[5] It is used to construct more complex molecules that are screened for a wide range of therapeutic applications.

Part 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or fume hood.[12][13] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

-

Fire Safety: The compound is a combustible liquid.[6] Keep away from heat, sparks, and open flames.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][8][12] Recommended storage is at ambient room temperature.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[5]

Conclusion

This compound is more than a simple cyclic ketone; it is a strategically important intermediate for modern chemical synthesis. Its value lies in the predictable reactivity of the ketone functional group combined with the powerful influence of the trifluoromethyl substituent. For medicinal chemists and drug development scientists, it offers a robust and reliable means to introduce fluorine into complex molecules, enabling the optimization of pharmacokinetic and pharmacodynamic properties. As the demand for more stable and effective pharmaceuticals continues to grow, the utility of well-designed fluorinated building blocks like this compound will undoubtedly expand, paving the way for the next generation of therapeutic agents.

References

-

Title: Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Organic Chemistry - Spectroscopy - Cyclohexanone Source: YouTube URL: [Link]

- Title: CN112778108A - Synthesis method of 4-substituted cyclohexanone Source: Google Patents URL

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central (PMC) URL: [Link]

-

Title: Cyclohexanone, 4-methyl- Source: NIST WebBook URL: [Link]

-

Title: Safety Data Sheet: Cyclohexanone Source: Carl ROTH URL: [Link]

-

Title: Fluorine: An invaluable tool in medicinal chemistry Source: ResearchGate URL: [Link]

-

Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: American Journal of Organic Chemistry URL: [Link]

-

Title: Cyclohexanone Source: NIST Chemistry WebBook URL: [Link]

-

Title: Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics Source: UCI Aerosol Photochemistry Group URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]

Sources

- 1. CAS 75091-99-5: this compound [cymitquimica.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound 97 75091-99-5 [sigmaaldrich.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. This compound | 75091-99-5 | FT28474 [biosynth.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Cyclohexanone [webbook.nist.gov]

- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 12. fishersci.com [fishersci.com]

- 13. louisville.edu [louisville.edu]

A Senior Application Scientist's Guide to 4-(Trifluoromethyl)cyclohexanone (C₇H₉F₃O)

A Technical Whitepaper for Advanced Chemical Synthesis and Drug Discovery

Abstract

4-(Trifluoromethyl)cyclohexanone is a fluorinated organic compound of significant interest in the pharmaceutical and material science industries.[1][2] Its structure, featuring a reactive ketone on a cyclohexane scaffold substituted with a highly stable trifluoromethyl (CF₃) group, makes it a uniquely valuable building block.[1][3] The presence of the CF₃ group imparts profound and often beneficial changes to the physicochemical properties of parent molecules, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics.[1][2][4] This guide provides an in-depth analysis of the compound's molecular structure, explores established synthetic and derivatization pathways, details its critical applications in medicinal chemistry, and offers robust experimental protocols for its synthesis and characterization. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique advantages of this versatile fluorinated intermediate.

The Strategic Advantage of Fluorination in Modern Chemistry

The deliberate incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[5][6] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is preeminent due to its profound impact on a molecule's biological and physical properties.[4][7]

Key benefits conferred by the CF₃ group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation by enzymatic processes.[4][8] This can significantly increase a drug's half-life, leading to improved pharmacokinetic profiles.[4][8]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic (possessing a Hansch π value of +0.88), which can improve a drug's ability to permeate cellular membranes and enhance its absorption and distribution.[4][8]

-

Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing drug-receptor interactions.

-

Improved Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to stronger and more selective interactions with biological targets, often resulting in increased potency.[4][8]

This compound serves as a readily available and versatile scaffold that already contains this advantageous functional group, making it a highly valuable starting point for the synthesis of complex target molecules.[1][4]

Molecular Structure and Physicochemical Properties

The formal name for the compound is 4-(Trifluoromethyl)cyclohexan-1-one, with the chemical formula C₇H₉F₃O.[9][10] Its structure consists of a six-membered cyclohexane ring, a ketone functional group at position 1, and a trifluoromethyl group at position 4.

The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. This results in two diastereomeric chair conformations where the trifluoromethyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 75091-99-5 | [9][10] |

| Molecular Formula | C₇H₉F₃O | [1][9] |

| Molecular Weight | 166.14 g/mol | [1][9] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Density | ~1.221 g/cm³ at 25 °C | [1][9] |

| Boiling Point | ~82 °C | [9][10] |

| Flash Point | 76.7 °C (170.1 °F) | [9] |

| Refractive Index | n20/D ~1.400 | |

| SMILES | FC(F)(F)C1CCC(=O)CC1 | |

| InChI Key | IPQDZFUZVJKAKZ-UHFFFAOYSA-N |

Synthesis and Derivatization Strategies

The synthesis of β-trifluoromethyl ketones and their cyclohexanone derivatives is an active area of research. Organocatalysis has emerged as a powerful tool for their enantioselective synthesis.

One established method involves an organocatalytic cascade Michael/aldol reaction.[11] This approach provides a highly efficient route to construct various β-CF₃-cyclohexanones with excellent yields and high enantioselectivity.[11] The choice of catalyst, often a cinchona alkaloid-based primary amine, and the presence of co-catalysts can be tuned to control the reaction pathway and the diastereoselectivity of the product.[11]

Workflow for Organocatalytic Synthesis

The diagram below outlines a generalized workflow for the synthesis, purification, and characterization of this compound derivatives via a cascade reaction.

Caption: Key property modifications imparted by the trifluoromethyl (CF₃) group.

Experimental Protocol: Synthesis and Characterization

The following is a representative, detailed protocol for the synthesis and characterization of a β-CF₃-cyclohexanone derivative, adapted from established organocatalytic methods.

Objective: To synthesize a this compound derivative via a cascade Michael/aldol reaction.

Materials:

-

4,4,4-Trifluoroacetoacetate derivative

-

α,β-Unsaturated enone

-

Cinchona alkaloid-based primary amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

-

Co-catalyst (e.g., Trifluoroacetic acid - TFA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM)

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Silica gel

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated enone (1.0 equiv), the organocatalyst (0.1 equiv), and the co-catalyst (0.1 equiv) in anhydrous DCM.

-

Reactant Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the 4,4,4-trifluoroacetoacetate derivative (1.2 equiv) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomers.

-

Characterization:

-

NMR Spectroscopy: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and diastereomeric ratio.

-

Mass Spectrometry: Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula.

-

Optical Rotation: Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. [3]* Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. May cause skin and eye irritation. [3]* Storage: Store in a tightly closed container in a cool, dry place away from heat sources. [9]The compound is classified as a combustible liquid. * Environmental: The compound is classified as hazardous to the aquatic environment (Aquatic Acute 1). Prevent its release into the environment. [3]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery and materials science. Its unique combination of a reactive ketone handle and a property-enhancing trifluoromethyl group provides chemists with a powerful platform for innovation. The continued development of efficient and stereoselective synthetic methods to access this and related scaffolds will further solidify its role in the creation of next-generation pharmaceuticals and advanced materials.

References

- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). Google Cloud.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025, December 21). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 75091-99-5. (n.d.). Biosynth.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.

- Understanding the Chemical Properties and Applications of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound 97% | 75091-99-5. (n.d.). Sigma-Aldrich.

- This compound 75091-99-5 wiki. (n.d.). Guidechem.

- Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. (2020, February 26). PubMed.

- The Role of this compound in Modern Organic Synthesis. (2025, November 13). NINGBO INNO PHARMCHEM CO.,LTD.

- 75091-99-5(this compound) Product Description. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 75091-99-5 | FT28474 [biosynth.com]

- 10. 75091-99-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of 4-(Trifluoromethyl)cyclohexanone in Modern Synthesis

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)cyclohexanone

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved bioavailability and efficacy of pharmacologically active agents.[1] this compound (CAS No. 75091-99-5) emerges as a pivotal building block in this context.[2] Its bifunctional nature, featuring a reactive ketone and a property-modulating trifluoromethyl group, makes it a versatile intermediate for constructing complex molecular architectures.

A precise and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of any synthetic endeavor. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The interpretation herein is grounded in fundamental spectroscopic principles and corroborated by data from analogous structures, offering a predictive yet robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

This compound is a six-membered cyclic ketone with a trifluoromethyl substituent at the C4 position. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. This leads to two possible low-energy conformations in equilibrium: one with the CF₃ group in an axial position and one with it in an equatorial position. Due to the significant steric bulk of the CF₃ group (A-value ≈ 2.1 kcal/mol), the equilibrium is expected to strongly favor the conformer with the equatorial trifluoromethyl group. The spectroscopic data presented will reflect this conformational preference.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is anticipated to show four distinct multiplets corresponding to the protons on the cyclohexane ring. Due to the chair conformation, protons in axial and equatorial positions are chemically non-equivalent. The signals are predicted as follows:

-

H4 (methine proton): This proton is on the same carbon as the CF₃ group. It will appear as a multiplet, significantly downfield due to the deshielding effect of the electronegative CF₃ group.

-

H2 & H6 (protons α to carbonyl): These four protons are adjacent to the electron-withdrawing carbonyl group and will be deshielded. They will likely appear as a complex multiplet.

-

H3 & H5 (protons β to carbonyl): These four protons are adjacent to the C4-CF₃ center. The axial and equatorial protons will have different chemical shifts and coupling patterns, resulting in complex, overlapping multiplets.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum will display five signals, as C2/C6 and C3/C5 are equivalent by symmetry. The presence of the highly electronegative fluorine atoms introduces significant C-F coupling, which splits the signals of the CF₃ carbon and the carbon it is attached to (C4).

-

C1 (Carbonyl): The ketone carbonyl carbon will appear at a characteristic downfield chemical shift, typically >200 ppm, as a singlet.

-

C4 (CF₃-bearing carbon): This carbon is directly attached to the CF₃ group and will be strongly influenced by it. Its signal will appear as a quartet due to coupling with the three fluorine atoms (²JCF).[3]

-

CF₃ (Trifluoromethyl Carbon): This carbon will also appear as a quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF).[3] The chemical shift will be significantly influenced by the fluorine atoms.

-

C2 & C6 (α-carbons): These carbons are adjacent to the carbonyl group and will appear as a single resonance.

-

C3 & C5 (β-carbons): These carbons are adjacent to the C4 position. Their chemical shift is influenced by the γ-effect of the CF₃ group.[4][5]

¹⁹F NMR Spectroscopy Analysis

The ¹⁹F NMR spectrum provides direct information about the fluorine environment. A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. For aliphatic CF₃ groups on a cyclohexane ring, the chemical shift is typically observed in the range of -65 to -75 ppm relative to CFCl₃.[2]

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| C1 | - | δ ≈ 208-212 ppm (s) | - |

| C2, C6 | δ ≈ 2.3-2.5 ppm (m, 4H) | δ ≈ 40-42 ppm (s) | - |

| C3, C5 | δ ≈ 2.1-2.3 ppm (m, 4H) | δ ≈ 28-32 ppm (s) | - |

| C4 | δ ≈ 2.5-2.7 ppm (m, 1H) | δ ≈ 40-45 ppm (q, ²JCF ≈ 25 Hz) | - |

| CF₃ | - | δ ≈ 125-128 ppm (q, ¹JCF ≈ 280 Hz) | δ ≈ -70 to -75 ppm (s) |

Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, q=quartet, m=multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] The spectrum of this compound will be dominated by absorptions from the carbonyl group, C-H bonds, and the C-F bonds of the trifluoromethyl group.

-

C=O Stretch: A strong, sharp absorption band characteristic of a saturated cyclic ketone is expected in the region of 1710-1725 cm⁻¹ .

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹ .[7] These are often multiple strong bands resulting from symmetric and asymmetric stretching vibrations.

-

sp³ C-H Stretches: Absorptions corresponding to the stretching of C-H bonds on the cyclohexane ring will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[8]

Summary of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850-2960 | C-H (sp³) Stretch | Medium-Strong |

| 1710-1725 | C=O (Ketone) Stretch | Strong, Sharp |

| 1100-1300 | C-F (CF₃) Stretch | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 166, corresponding to the molecular weight of C₇H₉F₃O. Ketones generally show a discernible molecular ion peak.[9]

-

Key Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[10] The presence of the stable CF₃ group will also heavily influence fragmentation.

-

Loss of •CF₃: Cleavage of the C4-CF₃ bond would result in the loss of a trifluoromethyl radical (m/z = 69), leading to a fragment at m/z 97 . This is often a favorable pathway for trifluoromethyl-containing compounds.[11]

-

α-Cleavage: Cleavage of the C1-C2 or C1-C6 bonds can lead to the loss of an ethyl radical (C₂H₅•, m/z = 29) or a C₄H₆F₃• radical, resulting in acylium ions.

-

McLafferty Rearrangement: A characteristic rearrangement for ketones involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage, can also occur.[12]

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

Sample Preparation

-

Ensure the sample of this compound is pure (purity >97% is recommended, verifiable by GC).

-

For NMR analysis, dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

-

For FT-IR analysis, the neat liquid can be analyzed directly using a thin film between salt plates (NaCl or KBr) or via an Attenuated Total Reflectance (ATR) accessory.

-

For GC-MS analysis, prepare a dilute solution (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition

-

NMR Spectroscopy:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C{¹H} spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum, using CFCl₃ as an external reference (0 ppm).

-

-

FT-IR Spectroscopy:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the instrument.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

-

GC-MS:

-

Use a gas chromatograph coupled to a mass spectrometer with an EI source (typically 70 eV).

-

Inject 1 µL of the prepared solution onto a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to separate the compound from any impurities (e.g., initial temp 50°C, ramp to 250°C at 10°C/min).

-

Acquire mass spectra over a range of m/z 40-300.

-

Caption: General analytical workflow for spectroscopic characterization.

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively map the complete carbon-hydrogen framework and confirm the presence and environment of the trifluoromethyl group. FT-IR spectroscopy provides definitive evidence of the key functional groups, notably the ketone carbonyl and C-F bonds. Finally, mass spectrometry confirms the molecular weight and offers structural support through predictable fragmentation patterns. The combined interpretation of these datasets provides a self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

-

ResearchGate. 13C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Supporting Information. Available from: [Link]

-

RSC Publishing. Part 1.--19F Spectra of Fluorocyclohexanes. Available from: [Link]

-

The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Available from: [Link]

-

ResearchGate. (PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Available from: [Link]

-

National Institutes of Health (NIH). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available from: [Link]

-

ACS Publications. Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Available from: [Link]

-

Fluorine Notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Available from: [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alkanes. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). Available from: [Link]

-

University of Washington. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab. Available from: [Link]

-

YouTube. Mass Spectrometry Part 6 - Fragmentation in Ketones. Available from: [Link]

-

YouTube. IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. Available from: [Link]

-

University of Missouri–St. Louis. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. youtube.com [youtube.com]

Physical properties of 4-(Trifluoromethyl)cyclohexanone (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)cyclohexanone

Abstract

This compound (CAS No. 75091-99-5) is a pivotal fluorinated ketone intermediate in the fields of pharmaceutical and agrochemical synthesis.[1][2][3] The incorporation of the trifluoromethyl (−CF₃) group into molecular frameworks can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in drug discovery.[2][4] An accurate and thorough understanding of its fundamental physical properties, such as boiling point and density, is a prerequisite for its effective use in process development, reaction engineering, and quality control. This guide provides a detailed examination of these properties, outlines rigorous experimental protocols for their determination, and explains the scientific principles underpinning these methodologies for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

This compound is a colorless to pale yellow liquid at room temperature.[1][5] Its core structure consists of a cyclohexanone ring with a highly electronegative trifluoromethyl group at the 4-position. This substitution is key to its utility, imparting unique electronic effects that influence the reactivity of the ketone functional group.[2]

A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75091-99-5 | [1][2][3] |

| Molecular Formula | C₇H₉F₃O | [1][6] |

| Molecular Weight | 166.14 g/mol | [2][6] |

| Appearance | Colorless to yellow liquid | [1][2][5] |

| Boiling Point | 156.2°C at 760 mmHg | [2][7] |

| 82°C (pressure not specified) | [5][6][8] | |

| Density | 1.221 g/cm³ at 25°C | [2][6] |

| Refractive Index | n20/D 1.400 | [5] |

| Flash Point | 76.7°C (170.1°F) | [6] |

Analysis of Boiling Point Data

There is a notable discrepancy in the reported boiling point values for this compound. A value of approximately 156°C at standard atmospheric pressure (760 mmHg) is cited, which is consistent with the expected boiling point for a molecule of this mass and structure.[2] For comparison, the non-fluorinated parent compound, cyclohexanone, boils at 155.65°C.[9] Other sources report a significantly lower boiling point of 82°C.[5][6][8] This lower value is likely the result of a measurement taken under reduced pressure, a common and necessary practice in organic chemistry to distill compounds that may decompose at their atmospheric boiling point. However, the pressure for this measurement is not specified in the available literature. For process safety and scale-up calculations, the atmospheric boiling point of 156.2°C should be considered the authoritative value.

Density

The density of this compound is consistently reported as 1.221 g/cm³ at 25°C .[2][6] This value is significantly higher than that of water, a critical consideration for reaction workups involving aqueous and organic phases, where it would constitute the lower layer. The high density is attributable to the mass of the three fluorine atoms replacing hydrogen atoms on a single carbon.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

The determination of a precise boiling point is a fundamental technique for assessing the purity of a liquid sample. The Thiele tube method is a microscale technique that is highly suitable for research settings where sample quantities may be limited.[10] The principle relies on establishing an equilibrium between the liquid and vapor phases, where the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11]

Causality and Experimental Rationale

-

Choice of Method: The Thiele tube provides uniform heating of the sample and thermometer via convection currents in the oil bath, minimizing temperature gradients and improving accuracy.[10]

-

Inverted Capillary Tube: This acts as its own manometer. As the sample is heated, air trapped inside expands and exits. When the sample's vapor pressure exceeds the atmospheric pressure, a rapid stream of bubbles emerges. Upon cooling, the point at which the vapor pressure equals the atmospheric pressure is marked by the cessation of bubbling and the entry of the liquid into the capillary tube. This is the true boiling point.[11]

-

Controlled Heating: A slow rate of heating near the boiling point is critical to ensure the system is at thermal equilibrium, preventing superheating and ensuring the thermometer reading accurately reflects the vapor temperature.

Step-by-Step Methodology

-

Apparatus Assembly:

-

Securely attach a small vial (e.g., a 75 x 10 mm Durham tube) containing 0.5 mL of this compound to a calibrated thermometer using a rubber band or wire. The bottom of the vial should be level with the thermometer's mercury bulb.[10]

-

Place a small capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[10]

-

-

Heating:

-

Place the entire assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is below the oil level.

-

Begin heating the side arm of the Thiele tube gently with a microburner or heating mantle.

-

-

Observation:

-

Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge as trapped air expands.

-

Continue heating until a continuous and rapid stream of bubbles is observed, indicating the sample is boiling vigorously. The temperature should be slightly above the expected boiling point.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature recorded on the thermometer at the exact moment the stream of bubbles stops and the liquid is drawn up into the capillary tube.[10]

-

-

Validation:

-

Record the ambient atmospheric pressure from a laboratory barometer. The measured boiling point should be corrected to standard pressure if necessary.

-

Repeat the determination to ensure reproducibility.

-

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Experimental Protocol: Density Determination (Pycnometer Method)

Density is an intrinsic physical property defined as mass per unit volume.[12] For high-precision determination required in research and development, a pycnometer (or specific gravity bottle) is the preferred instrument. It is a glass flask with a precisely known volume, allowing for very accurate and reproducible measurements.[13]

Causality and Experimental Rationale

-

Choice of Instrument: A pycnometer is calibrated to hold a specific volume at a specific temperature. This eliminates the larger measurement uncertainties associated with instruments like graduated cylinders, leading to higher accuracy.[13][14]

-

Temperature Control: The density of liquids is temperature-dependent; most liquids expand when heated, decreasing their density. Therefore, all measurements must be conducted at a constant, recorded temperature (e.g., 25°C using a water bath) to ensure data validity and comparability.[15]

-

Mass Measurements: An analytical balance (readable to ±0.0001 g) is required to match the high precision of the pycnometer's volume.

Step-by-Step Methodology

-

Preparation and Calibration:

-

Thoroughly clean a 10 mL or 25 mL pycnometer with a suitable solvent, followed by distilled water and acetone, and dry it completely.

-

Using an analytical balance, measure and record the mass of the clean, dry, empty pycnometer with its stopper (m₁).[14]

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25°C) and insert the stopper, allowing excess water to exit through the capillary. Wipe the outside dry.

-

Measure and record the mass of the water-filled pycnometer (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Place the filled pycnometer in a thermostated water bath set to 25.0°C for at least 20 minutes to allow the liquid to reach thermal equilibrium.

-

Insert the stopper, ensuring the liquid is at the calibration mark or that excess liquid has been expelled. Carefully wipe the exterior dry.

-

-

Weighing and Calculation:

-

Measure and record the mass of the pycnometer filled with the sample (m₃).

-

Calculate the mass of the sample: m_sample = m₃ - m₁.

-

Calculate the density (ρ) using the formula: ρ = (m₃ - m₁) / V .[14]

-

-

Validation:

-

Perform the measurement in triplicate to ensure precision and calculate the average density and standard deviation.

-

Experimental Workflow: Density Determination

Sources

- 1. CAS 75091-99-5: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 75091-99-5 [amp.chemicalbook.com]

- 6. This compound | 75091-99-5 | FT28474 [biosynth.com]

- 7. 3-(trifluoromethyl)cyclohexanone | 585-36-4 [chemnet.com]

- 8. 75091-99-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. chm.uri.edu [chm.uri.edu]

Solubility and stability of 4-(Trifluoromethyl)cyclohexanone

An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)cyclohexanone

Abstract

This compound (CAS No. 75091-99-5) is a pivotal fluorinated building block in modern medicinal and agrochemical development.[1][2] Its utility is derived from the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, including enhanced metabolic stability and lipophilicity in derivative compounds.[2][3] A comprehensive understanding of its solubility and chemical stability is therefore a prerequisite for its effective application in synthetic chemistry, process development, and formulation. This guide provides a detailed analysis of these core parameters, supported by field-proven experimental protocols and authoritative references, to empower researchers in leveraging this versatile intermediate.

Physicochemical Profile and Introduction

This compound is a colorless to yellow liquid with a molecular formula of C₇H₉F₃O and a molecular weight of 166.14 g/mol .[3][4] The structure consists of a cyclohexanone ring substituted at the 4-position with a highly electronegative trifluoromethyl group. This CF₃ moiety is the primary driver of the molecule's distinct properties, influencing the reactivity of the ketone and the overall stability and solubility of the compound.[3] Its role as a synthetic intermediate is critical for introducing the CF₃ group into more complex molecular scaffolds, a common strategy in drug design to enhance biological efficacy and pharmacokinetic profiles.[1][2]

| Property | Value | Source |

| CAS Number | 75091-99-5 | [1][4][5] |

| Molecular Formula | C₇H₉F₃O | [1][4][5] |

| Molecular Weight | 166.14 g/mol | [4][5][6] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Density | ~1.221 g/mL at 25 °C | [4][6] |

| Boiling Point | 67-68 °C (at 16 mmHg) | [5] |

| Flash Point | 76.7 °C (170.1 °F) | [4][6] |

| Refractive Index | n20/D ~1.400 | [4][6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its behavior in both reaction media and biological systems. The dual nature of this compound—possessing a polar ketone group and a nonpolar fluorinated aliphatic ring—results in a nuanced solubility profile.

Qualitative and Quantitative Solubility

General assessments consistently describe this compound as being soluble in common organic solvents while remaining only sparingly soluble in water.[1] This is characteristic of small ketones where the hydrophobic character of the carbon backbone and the lipophilic CF₃ group outweighs the hydrophilic contribution of the single carbonyl oxygen.[7][8]

While precise quantitative data is not extensively published, the expected solubility trend is summarized below. This table is based on the principle of "like dissolves like" and general solubility data for analogous cyclic ketones and fluorinated compounds.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Sparingly Soluble / Insoluble | The large, nonpolar trifluoromethylcyclohexyl scaffold dominates, limiting interaction with the highly polar water network.[1][7][8] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Soluble / Miscible | These solvents can engage in dipole-dipole interactions with the ketone group while also solvating the nonpolar regions of the molecule. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble / Miscible | The alkyl chains of the alcohols effectively solvate the cyclohexane ring, while the hydroxyl group can hydrogen bond with the ketone's oxygen.[9] |

| Nonpolar | Dichloromethane (DCM), Chloroform, Toluene, Hexanes | Soluble / Miscible | Van der Waals forces between these solvents and the nonpolar structure of the compound drive solubility.[10] |

Causality Behind Solubility Determination: The Shake-Flask Method

To quantitatively determine solubility, the shake-flask method (OECD Guideline 105) is the gold standard. Its trustworthiness stems from its basis in achieving thermodynamic equilibrium. The system is self-validating: by agitating the compound in the solvent for an extended period (typically 24-48 hours), we ensure the solution is truly saturated. Analysis at multiple time points confirms that equilibrium has been reached when the concentration of the solute plateaus.

Protocol 2.2.1: Solubility Determination via Shake-Flask Method

-

Preparation : Add an excess amount of this compound to a known volume of the test solvent (e.g., Water, Ethanol, Dichloromethane) in a sealed, screw-cap vial. The excess solid ensures that saturation will be achieved.

-

Equilibration : Place the vials in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to allow the system to reach thermodynamic equilibrium.

-

Phase Separation : After equilibration, cease agitation and allow the mixture to stand undisturbed for at least 24 hours. This allows the undissolved material to sediment. For colloidal suspensions, centrifugation or filtration (using a filter chemically inert to the solvent and compound) is required.

-

Sampling : Carefully extract an aliquot from the clear, supernatant phase.

-

Quantification : Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Visualization 2.2.2: Solubility Determination Workflow

Caption: Workflow for a Forced Degradation Stability Study.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.

-

Storage : The compound should be stored in a cool, dry, and well-ventilated place. [1]It is recommended to store it under an inert atmosphere at room temperature. [1]Containers must be kept tightly closed to prevent moisture ingress and potential degradation. [12]* Handling : Use in a well-ventilated area or under a chemical fume hood. [13]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12][13]Avoid inhalation of vapors and direct contact with skin and eyes, as the compound may cause irritation. [1]Take precautionary measures against static discharge. [12]* Safety : This compound is classified as very toxic to aquatic life (H400). [1][4][6]Avoid its release into the environment and collect any spillage. [1]

Conclusion

This compound is a robust and valuable intermediate for chemical synthesis. Its solubility is highest in a wide range of organic solvents and limited in aqueous media, a profile dictated by its combined polar and nonpolar structural features. The compound exhibits good chemical stability under standard conditions but is susceptible to degradation under harsh pH, oxidative, and high-energy conditions. The experimental frameworks provided in this guide offer a reliable, self-validating system for researchers to quantitatively assess these properties, ensuring the compound's optimal use in process development and research, thereby facilitating the creation of next-generation pharmaceuticals and agrochemicals.

References

-

Ketones Post Lab. Scribd. [Link]

-

Experiment 13. Scribd. [Link]

-

Chemical vs. Physical Stability of Formulations. Microtrac. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero. [Link]

-

Scientific Paper Exp 7. Scribd. [Link]

-

Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]

-

How to determine chemical stability of a pharmaceutical formulation/product. ResearchGate. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Understanding the Chemical Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]

-

Degradation pathways of cyclohexanone by F. oxysporum St4 and St5. ResearchGate. [Link]

-

Cyclohexanone. Wikipedia. [Link]

-

The Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

-

4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega. [Link]

-

Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. PubMed. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 97 75091-99-5 [sigmaaldrich.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound 97 75091-99-5 [sigmaaldrich.com]

- 7. CAS 98-53-3: 4-tert-Butylcyclohexanone | CymitQuimica [cymitquimica.com]

- 8. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. louisville.edu [louisville.edu]

- 13. fishersci.com [fishersci.com]

The Strategic Synthesis of 4-(Trifluoromethyl)cyclohexanone: A Technical Guide for Advancing Pharmaceutical Development

Abstract

This technical guide provides an in-depth exploration of a robust and industrially scalable synthetic pathway to 4-(trifluoromethyl)cyclohexanone, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group into molecular scaffolds is a well-established method for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, efficient access to versatile fluorinated synthons like this compound is of paramount importance to researchers, scientists, and drug development professionals. This document details a preferred two-step synthetic sequence commencing from readily available 4-(trifluoromethyl)phenol, encompassing catalytic hydrogenation to 4-(trifluoromethyl)cyclohexanol, followed by a selective oxidation to the target ketone. The causality behind experimental choices, detailed protocols, and process optimization are discussed to ensure technical accuracy and practical applicability.

Introduction: The Significance of the Trifluoromethyl Moiety in Drug Design

The trifluoromethyl (CF3) group has emerged as a privileged functional group in pharmaceutical sciences. Its strong electron-withdrawing nature and high lipophilicity profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The substitution of a methyl group with a trifluoromethyl group can block metabolic oxidation, enhance binding to target proteins through favorable electrostatic interactions, and improve membrane permeability. This compound serves as a versatile scaffold, offering a reactive ketone handle for further molecular elaboration while possessing the advantageous CF3 group at a strategic position, making it a valuable intermediate in the synthesis of a diverse array of bioactive molecules.[1]

Overview of the Recommended Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 4-(trifluoromethyl)phenol. This approach is advantageous due to the commercial availability of the starting material and the generally high yields and selectivities of the individual steps. The overall transformation is depicted below:

This guide will now delve into the technical specifics of each of these core reactions.

Step 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)phenol

The initial step involves the reduction of the aromatic ring of 4-(trifluoromethyl)phenol to the corresponding cyclohexanol derivative. This transformation requires a robust catalytic system capable of hydrogenating the phenol ring under conditions that preserve the trifluoromethyl group.

Rationale for Catalyst and Condition Selection

The choice of catalyst is critical for achieving high conversion and selectivity. While various hydrogenation catalysts exist, rhodium on a carbon support (Rh/C) is a highly effective choice for the hydrogenation of substituted phenols.[2][3] Rhodium exhibits excellent activity for arene hydrogenation under relatively mild conditions, which is crucial to prevent hydrodefluorination or other side reactions. The use of a solid-supported catalyst simplifies product purification through simple filtration.

The reaction is typically carried out in a suitable solvent under a pressurized hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity; inert solvents such as toluene or various alcohols are commonly employed.[4]

Detailed Experimental Protocol

Materials:

-

4-(Trifluoromethyl)phenol

-

5% Rhodium on activated carbon (Rh/C)

-

Toluene

-

Hydrogen gas (high purity)

-

Pressurized hydrogenation reactor (e.g., Parr shaker)

Procedure:

-

To a high-pressure hydrogenation reactor, add 4-(trifluoromethyl)phenol and toluene.

-

Carefully add the 5% Rh/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

-

Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (typically 5-10 atm).

-

Commence stirring and heat the reaction mixture to the target temperature (e.g., 80-120 °C).

-

Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Rh/C catalyst. Wash the filter cake with additional toluene.

-

Concentrate the filtrate under reduced pressure to yield crude 4-(trifluoromethyl)cyclohexanol, which can be used in the next step without further purification or can be purified by distillation or chromatography if required.

Step 2: Oxidation of 4-(Trifluoromethyl)cyclohexanol

The second and final step is the selective oxidation of the secondary alcohol, 4-(trifluoromethyl)cyclohexanol, to the target ketone, this compound. This transformation requires an oxidizing agent that is efficient and selective for the alcohol-to-ketone conversion without affecting the trifluoromethyl group or the cyclohexane ring.

Rationale for Oxidant and Condition Selection

A variety of oxidizing agents can be employed for this purpose. A modern and environmentally conscious approach utilizes a catalytic system with a terminal oxidant, such as molecular oxygen or air. A catalytic system comprising a transition metal catalyst, such as a copper or ruthenium complex, in the presence of a co-catalyst can efficiently facilitate this oxidation.[4] For laboratory-scale synthesis, chromic acid-based reagents (e.g., Jones reagent) or Swern oxidation are also highly effective, albeit with greater environmental and safety considerations for scale-up. The use of oxygen-containing gas as the oxidant is cost-effective and generates water as the primary byproduct, aligning with the principles of green chemistry.[4]

Detailed Experimental Protocol

Materials:

-

4-(Trifluoromethyl)cyclohexanol

-

Toluene

-

Catalytic system (e.g., a copper(I) catalyst with a nitroxyl radical co-catalyst like TEMPO)

-

Oxygen or compressed air

Procedure:

-

In a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser, dissolve 4-(trifluoromethyl)cyclohexanol in toluene.

-

Add the copper catalyst and the TEMPO co-catalyst.

-

Begin vigorous stirring and bubble a slow stream of oxygen or air through the solution.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any residual oxidant, followed by a brine wash.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to afford the crude this compound.

-

The product can be purified by vacuum distillation to yield the final product in high purity.

Data Summary and Expected Outcomes

The following table summarizes the expected parameters and outcomes for the synthesis of this compound based on the described protocols and analogous transformations reported in the literature.

| Parameter | Step 1: Hydrogenation | Step 2: Oxidation |

| Starting Material | 4-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)cyclohexanol |

| Key Reagents | H₂, 5% Rh/C | O₂/Air, Cu(I)/TEMPO |

| Solvent | Toluene | Toluene |

| Temperature | 80-120 °C | 50-80 °C |

| Pressure | 5-10 atm | Atmospheric |

| Reaction Time | 4-12 hours | 2-8 hours |

| Typical Yield | >95% | >90% |

| Purification | Filtration | Vacuum Distillation |

Conclusion

The two-step synthesis of this compound from 4-(trifluoromethyl)phenol represents a highly efficient and scalable route to this valuable building block. The use of catalytic hydrogenation with rhodium on carbon, followed by a selective oxidation, provides a reliable pathway with high yields and operational simplicity. This in-depth guide provides the necessary technical details and scientific rationale to enable researchers and drug development professionals to confidently implement this synthesis in their laboratories. The continued development of robust synthetic methodologies for key fluorinated intermediates is essential for the advancement of modern pharmaceutical research and development.

References

- CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

Massicot, F., Iriarte, A. M., Brigaud, T., Lebrun, A., & Portella, C. (2011). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry, 9(2), 573-581. [Link]

- CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google P

-

Wang, Y., Chang, Z., Hu, Y., Lin, X., & Dou, X. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23(6), 1910–1914. [Link]

-

Li, X., et al. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry, 18(8), 1607-1611. [Link]

-

Li, X., et al. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry. [Link]

-

The Birch Reduction of Aromatic Compounds - Organic Reactions. [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

-

ALKYLATION OF THE ANION FROM BIRCH REDUCTION OF o-ANISIC ACID: 2-HEPTYL-2-CYCLOHEXENONE. Organic Syntheses, 61, 59. [Link]

-

Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. The Journal of Organic Chemistry, 89(12), 8565–8577. [Link]

-

THE UNIVERSITY OF LIVERPOOL REPOSITORY. RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]

-

Multikilogram-scale Birch reduction - Atlanchim Pharma. [Link]

-

1-trifluoromethyl-1-cyclohexanol - Organic Syntheses Procedure. [Link]

-

Genna, D. T., et al. (2016). Rhodium Hydrogenation Catalysts Supported in Metal Organic Frameworks: Influence of the Framework on Catalytic Activity and Selectivity. Journal of the American Chemical Society, 138(30), 9434–9442. [Link]

-

Method of synthesizing cyclohexanone - Eureka | Patsnap. [Link]

-

Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. Catalysts, 11(11), 1367. [Link]

-

Electrocatalytic hydrogenation of phenol on Rh and Pt nanoparticles: Origin of size-dependent activity. ACS Fall 2025. [Link]

-

Preparative synthesis of 4-methyl-2-(trifluoromethyl)-1,3-oxazin-6-one. ResearchGate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes [organic-chemistry.org]

- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

The Strategic Introduction of Fluorinated Cyclohexanones in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of fluorinated cyclohexanones, a class of compounds gaining traction in medicinal chemistry. We will delve into the profound effects of fluorination on the cyclohexanone core, from altering its electronic landscape and conformational preferences to enhancing its metabolic stability and target-binding affinity. This document will serve as a technical resource, detailing synthetic methodologies, spectroscopic characterization, and the strategic rationale behind the use of fluorinated cyclohexanones in the pursuit of novel therapeutics.

The Fluorine Advantage in the Cyclohexanone Scaffold

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the ability to form strong C-F bonds—make it a valuable element in medicinal chemistry.[1] When introduced into the cyclohexanone ring, these properties can lead to several beneficial modifications:

-

Metabolic Stability: The strength of the C-F bond can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.[1]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and improving its absorption and distribution.[1]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.

-

Conformational Control: The introduction of fluorine can influence the conformational equilibrium of the cyclohexanone ring, locking it into a bioactive conformation.[2][3]

-

Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

The strategic placement of fluorine on the cyclohexanone ring allows for fine-tuning of these properties, making it a valuable scaffold for the development of new drugs.

Physicochemical Properties and Conformational Landscape

The introduction of fluorine significantly alters the physicochemical properties and conformational behavior of the cyclohexanone ring.

Impact on pKa and Lipophilicity (LogP)

The electron-withdrawing inductive effect of fluorine is a key determinant of the acidity of neighboring protons. For instance, fluorination at the α-position to the carbonyl group can increase the acidity of the α-protons, influencing the keto-enol equilibrium.

The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can subtly alter the LogP, gem-difluorination can have a more pronounced effect. The change in lipophilicity is dependent on the position of the fluorine atoms, the overall molecular structure, and the presence of other functional groups.[4] Studies on functionalized gem-difluorinated cycloalkanes have shown that lipophilicity trends can be complex and may differ between acyclic and cyclic systems.[4] Machine learning models are being developed to better predict the LogP and pKa of saturated fluorine-containing molecules due to the limitations of standard prediction methods.[5][6][7]

Table 1: Predicted Physicochemical Properties of Fluorinated Cyclohexanones

| Compound | Predicted LogP | Predicted pKa (α-proton) |